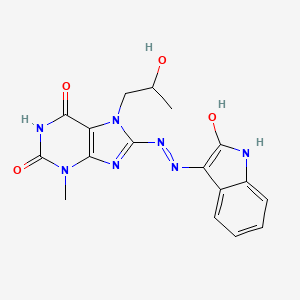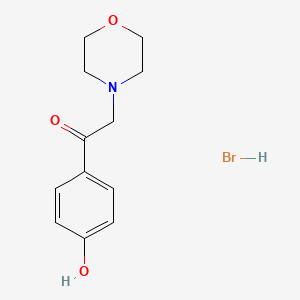
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide, also known as HPEH, is a chemical compound that has been widely used in scientific research. This compound is a selective inhibitor of the protein kinase C (PKC) family, which plays an important role in intracellular signaling pathways. The use of HPEH in scientific research has led to significant advances in the understanding of the molecular mechanisms of cellular signaling and the development of new therapeutic strategies.
作用机制
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This leads to the inhibition of PKC activity, which in turn affects downstream signaling pathways. The inhibition of PKC by 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been shown to have a significant impact on cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been shown to have significant effects on cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of PKC activity by 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been linked to the regulation of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has also been shown to have anti-tumor effects in various cancer cell lines.
实验室实验的优点和局限性
One of the major advantages of using 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide in scientific research is its selectivity for PKC. This allows researchers to specifically target PKC activity without affecting other signaling pathways. However, the use of 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide in experiments can be limited by its solubility and stability, which can affect its efficacy and reproducibility.
未来方向
There are several future directions for the use of 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide in scientific research. One potential application is in the development of new therapeutic strategies for cancer. The inhibition of PKC by 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been shown to have anti-tumor effects in various cancer cell lines, suggesting that it may be a promising target for cancer therapy. Additionally, the use of 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide in combination with other inhibitors may enhance its efficacy and reduce its limitations. Finally, the development of new analogs of 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide may lead to the discovery of more potent and selective inhibitors of PKC.
合成方法
The synthesis of 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide involves the reaction of 4-morpholineethanol with 4-hydroxybenzaldehyde in the presence of a catalyst and an acid. The resulting product is then purified by recrystallization and converted to the hydrobromide salt.
科学研究应用
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been extensively used in scientific research to study the role of PKC in cellular signaling pathways. PKC is a family of serine/threonine kinases that play a critical role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PKC activity by 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has been shown to have significant effects on cellular signaling pathways, leading to the identification of new targets for drug development.
属性
IUPAC Name |
1-(4-hydroxyphenyl)-2-morpholin-4-ylethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.BrH/c14-11-3-1-10(2-4-11)12(15)9-13-5-7-16-8-6-13;/h1-4,14H,5-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCJLNNARRIOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)C2=CC=C(C=C2)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

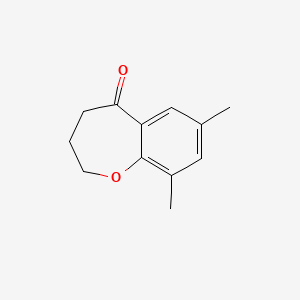

![ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate](/img/structure/B2954638.png)
![2-Chloro-N-[2-(4-fluorobenzoyl)pyridin-3-yl]acetamide](/img/structure/B2954639.png)
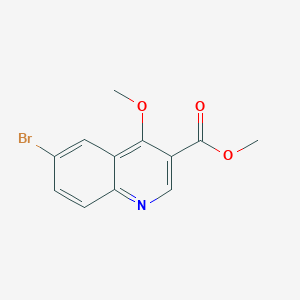

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B2954643.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2954644.png)
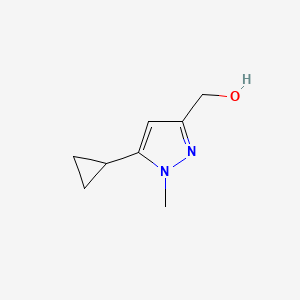
![(7-Phenyl-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2954647.png)
![diethyl 2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2954650.png)
![Methyl 5-[(but-2-ynoylamino)methyl]-2-methoxybenzoate](/img/structure/B2954651.png)
